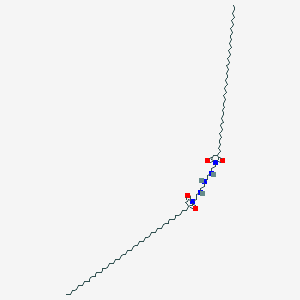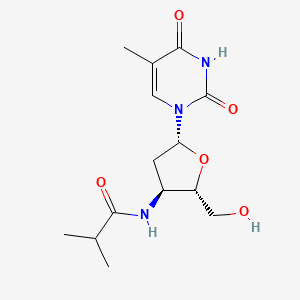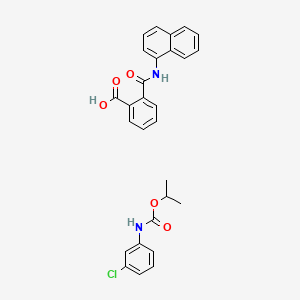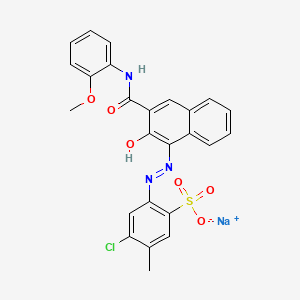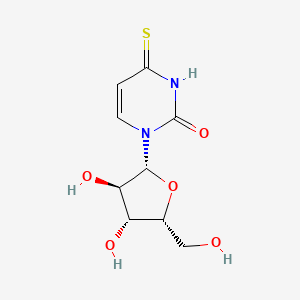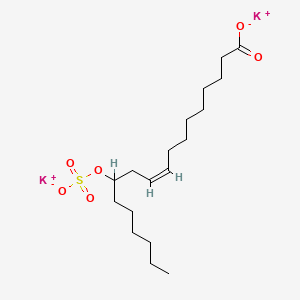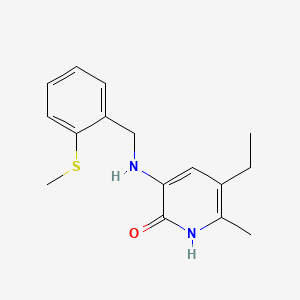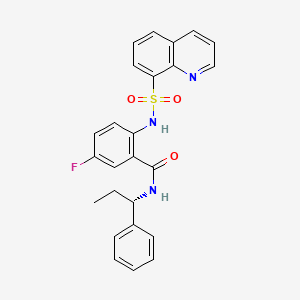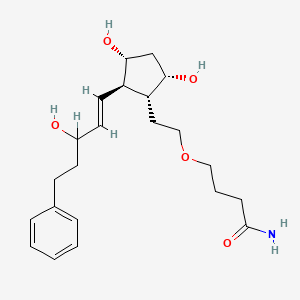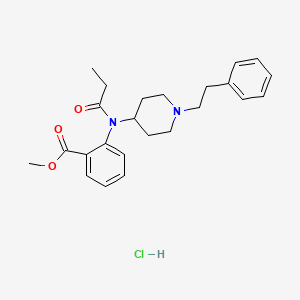
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine is a complex organic compound that belongs to the benzodiazepine class This compound is characterized by its unique structure, which includes a triazolo ring fused to a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable aldehyde or ketone.
Introduction of the Triazolo Ring: The triazolo ring is introduced via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Chlorination: The chlorination of the benzodiazepine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Imidazole: The final step involves the substitution of the chlorinated benzodiazepine with a 5-methyl-4-imidazolyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of novel benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential as an anxiolytic, anticonvulsant, and sedative agent.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism underlies its anxiolytic and anticonvulsant properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and anticonvulsant properties.
Alprazolam: A triazolobenzodiazepine similar in structure and function.
Clonazepam: Known for its anticonvulsant effects.
Uniqueness
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine is unique due to its specific substitution pattern and the presence of the triazolo ring, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
117267-50-2 |
|---|---|
Molecular Formula |
C20H15ClN6 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
8-chloro-1-(5-methyl-1H-imidazol-4-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C20H15ClN6/c1-12-18(24-11-23-12)20-26-25-17-10-22-19(13-5-3-2-4-6-13)15-9-14(21)7-8-16(15)27(17)20/h2-9,11H,10H2,1H3,(H,23,24) |
InChI Key |
JVGWJDFORUQZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


